2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-
Description
The compound 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- is a pyridinamine derivative featuring a methoxy group at the 3-position of the pyridine ring. This methoxy substituent is further attached to a phenyl ring substituted with a phenylsulfonylmethyl group. The phenylsulfonyl moiety introduces both steric bulk and polarity, which may influence solubility, metabolic stability, and target binding.
Properties
CAS No. |
642084-21-7 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[2-(benzenesulfonylmethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C19H18N2O3S/c20-19-18(11-6-12-21-19)24-13-15-7-4-5-8-16(15)14-25(22,23)17-9-2-1-3-10-17/h1-12H,13-14H2,(H2,20,21) |
InChI Key |
BGPPUVHHJZTTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridinamine with a phenylsulfonylmethylphenylmethoxy precursor under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its closest structural analog, 2-Pyridinamine, 3-[[2-(trifluoromethyl)phenyl]methoxy]- (CAS 117523-95-2), as well as other related derivatives:
Key Observations:
- Phenylsulfonyl vs. Trifluoromethyl: The phenylsulfonyl group in the target compound increases molecular weight by ~85 g/mol compared to the trifluoromethyl analog.
- Benzimidazole Derivatives : Compounds like 6e and 6f (Molecules, 2009) incorporate sulfinyl and benzimidazole moieties, which are critical for proton pump inhibition. The target compound lacks the benzimidazole core, suggesting divergent pharmacological applications .
- Antibacterial Imidazoles : Nitro and thiophene groups in compounds like 5b (2011 study) are associated with antibacterial activity. The target compound’s phenylsulfonyl group may offer alternative binding interactions, though direct antibacterial data is unavailable .
Biological Activity
2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]- is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, antiviral, and other therapeutic properties, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring, a common motif in pharmacologically active molecules. The presence of the phenylsulfonyl group enhances its biological activity by improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives. In particular, compounds similar to 2-Pyridinamine have demonstrated effectiveness against various pathogens. A study indicated that certain pyridine compounds exhibited minimal inhibitory concentration (MIC) values ranging from 0.02 to 6 mM against bacteria such as S. aureus and E. coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | A. niger | C. albicans | P. chrysogenum | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|---|---|
| 51 | - | 12.497 | - | 6.2485 | 6.2485 | 6.2485 | 6.2485 |
| 52 | 12.499 | 3.125 | 12.4999 | 1.5625 | 1.5625 | 1.5625 | 1.5625 |
| 53 | 1.5625 | 0.7182 | 1.5625 | 0.1953 | 0.1953 | 0.3906 | 0.7812 |
| ... | ... | ... | ... | ... | ... | ... | ... |
This table summarizes the MIC values for various fungi and bacteria tested against selected pyridine derivatives, demonstrating their potential as antimicrobial agents.
Antiviral Activity
The antiviral properties of pyridine compounds have gained attention, particularly in the context of emerging viral infections such as COVID-19. Research indicates that pyridine derivatives can inhibit viral replication by interacting with specific proteins involved in the viral life cycle .
Case Studies
In a notable case study, a derivative similar to 2-Pyridinamine was evaluated for its efficacy against SARS-CoV-2. The compound exhibited significant antiviral activity, suggesting its potential as a therapeutic agent in treating viral infections .
The biological activity of pyridine derivatives can be attributed to their ability to interact with various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
